molecular formula C8H10N2O2 B12873781 (S)-2-(((1H-Pyrrol-2-yl)methylene)amino)propanoic acid

(S)-2-(((1H-Pyrrol-2-yl)methylene)amino)propanoic acid

Cat. No.: B12873781
M. Wt: 166.18 g/mol
InChI Key: HEIQEUBYANVVOE-LURJTMIESA-N
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Description

(S)-2-(((1H-Pyrrol-2-yl)methylene)amino)propanoic acid is a chiral compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((1H-Pyrrol-2-yl)methylene)amino)propanoic acid typically involves the condensation of an amino acid with an aldehyde. One common method is the reaction of L-alanine with pyrrole-2-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((1H-Pyrrol-2-yl)methylene)amino)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce amino acid derivatives .

Scientific Research Applications

(S)-2-(((1H-Pyrrol-2-yl)methylene)amino)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-(((1H-Pyrrol-2-yl)methylene)amino)propanoic acid involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The Schiff base moiety allows for the formation of stable complexes with metal ions, which can enhance its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine
  • 1H-pyrrolo[2,3-b]pyridine derivatives
  • Pyrrolone and pyrrolidinone derivatives

Uniqueness

(S)-2-(((1H-Pyrrol-2-yl)methylene)amino)propanoic acid is unique due to its chiral nature and the presence of both an amino acid and a pyrrole moiety. This combination allows for diverse chemical reactivity and potential biological activity. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

(2S)-2-(1H-pyrrol-2-ylmethylideneamino)propanoic acid

InChI

InChI=1S/C8H10N2O2/c1-6(8(11)12)10-5-7-3-2-4-9-7/h2-6,9H,1H3,(H,11,12)/t6-/m0/s1

InChI Key

HEIQEUBYANVVOE-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)O)N=CC1=CC=CN1

Canonical SMILES

CC(C(=O)O)N=CC1=CC=CN1

Origin of Product

United States

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